![molecular formula C20H21N5O2S B2490171 3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034347-09-4](/img/structure/B2490171.png)
3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide
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Overview
Description
The compound “3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .
Synthesis Analysis
The synthesis of this compound involves seven steps from commercially available substances . The specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of this compound involves a thiazolo[5,4-b]pyridine core, which is key to its PI3Kα inhibitory potency . The pyridyl attached to thiazolo[5,4-b]pyridine is another key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis
The compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Scientific Research Applications
Antioxidant Properties
Thiazolo[4,5-b]pyridines exhibit antioxidant properties, making them relevant in combating oxidative stress. These compounds can scavenge free radicals and protect cells from damage caused by reactive oxygen species (ROS). Researchers have identified novel thiazolo[4,5-b]pyridines with potent antioxidant activity .
Antimicrobial Activity
Several thiazolo[4,5-b]pyridines have demonstrated antimicrobial effects. These compounds inhibit the growth of bacteria, fungi, and other microorganisms. Their potential as antimicrobial agents opens avenues for drug development in infectious disease treatment .
Herbicidal Properties
Certain thiazolo[4,5-b]pyridines exhibit herbicidal activity. Researchers have explored their use as environmentally friendly herbicides to control unwanted plant growth. These compounds could contribute to sustainable agriculture practices .
Anti-inflammatory Effects
Thiazolo[4,5-b]pyridines have anti-inflammatory properties, which are crucial for managing inflammatory conditions. These compounds may modulate immune responses and reduce inflammation, making them potential candidates for drug development in inflammatory diseases .
Antifungal Activity
Thiazolo[4,5-b]pyridines have been investigated for their antifungal effects. They inhibit fungal growth and may serve as leads for developing new antifungal drugs. Understanding their mechanisms of action could enhance treatment options for fungal infections .
Antitumor Potential
Researchers have identified thiazolo[4,5-b]pyridines with antitumor activity. These compounds exhibit cytotoxic effects on cancer cells, making them promising candidates for cancer therapy. Further studies are needed to explore their mechanisms and optimize their efficacy .
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways. This results in the suppression of the downstream effects of PI3K, including cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is a decrease in cell growth and proliferation, due to the inhibition of PI3K . This could potentially be used in the treatment of conditions characterized by excessive cell growth, such as cancer .
properties
IUPAC Name |
3-acetamido-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13(26)22-16-5-2-4-14(12-16)18(27)23-15-7-10-25(11-8-15)20-24-17-6-3-9-21-19(17)28-20/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVUEXODEVCRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide |
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